Reactive Blue 49

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

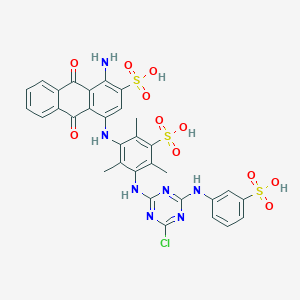

1-amino-4-[3-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26ClN7O11S3/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-9-4-5-10-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-7-6-8-17(11-16)52(43,44)45/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYZSRVQTPSXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC(=CC=C3)S(=O)(=O)O)Cl)C)S(=O)(=O)O)C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099563 | |

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

816.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105936-74-1, 12236-92-9 | |

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105936-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Reactive Blue 49 in Industrial Effluents

The widespread use of Reactive Blue 49 in dyeing processes contributes significantly to its presence in industrial wastewater. fishersci.comfishersci.ca A considerable fraction of reactive dyes, estimated to be between 20-25% for the general class, does not fix to the textile fibers during application and is consequently discharged into the effluent stream. fishersci.co.uk

The high water solubility of this compound, a characteristic property of reactive dyes, complicates its removal from wastewater as it resists precipitation and remains in a dissolved state. fishersci.canih.gov The discharge of these colored effluents into aquatic ecosystems is a major environmental concern. The persistence of the dye can block sunlight penetration in water bodies, thereby inhibiting the photosynthetic activity of aquatic flora. fishersci.caamericanelements.com This disruption can lead to a decrease in dissolved oxygen, adversely affecting the entire aquatic ecosystem. fishersci.ca Due to its stability and prevalence in textile wastewater, this compound is categorized as a pollutant, prompting extensive research into its environmental fate and remediation. researchgate.netfishersci.ca16streets.com

Overview of Research Challenges Associated with Reactive Blue 49

Scientific investigation into Reactive Blue 49 is met with several distinct challenges, primarily related to its chemical stability and detection.

Low Biodegradability: The dye's core anthraquinone structure is inherently stable, making it resistant to natural degradation processes. wikipedia.org Studies have shown that it possesses lower biodegradability, particularly under anaerobic conditions, when compared to other dye classes such as azo dyes. wikipedia.org

Complex Detection and Analysis: Identifying and quantifying this compound and its subsequent degradation products within complex environmental samples like soil and wastewater is a significant analytical hurdle. wikipedia.org Because reactive dyes can form covalent bonds with materials, they are particularly difficult to extract and detect using classical analytical methods. This necessitates the use of advanced analytical techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods coupled with high-resolution mass spectrometry (HRMS), to achieve accurate detection. wikipedia.orgfishersci.pt

Ineffectiveness of Conventional Treatment: The high solubility and chemical stability of this compound render many conventional wastewater treatment methods inefficient. fishersci.caamericanelements.com Physical treatments often fail to remove such complex chemical compounds, while certain chemical processes, like coagulation-flocculation, produce large volumes of chemical sludge that require further disposal, posing a secondary environmental problem. fishersci.ca

Scope and Objectives of Academic Inquiry on Reactive Blue 49

Environmental Persistence of this compound

This compound exhibits high persistence in the environment, primarily due to its resistance to biodegradation and its chemical stability under hydrolytic conditions.

Studies on the biodegradability of this compound indicate that it is not easily broken down by environmental microorganisms, neither in the presence nor absence of oxygen.

This compound is classified as not readily biodegradable. nih.gov This characteristic signifies that the compound does not undergo rapid and extensive breakdown by microorganisms in aquatic environments under standard aerobic testing conditions. The complex and stable anthraquinone structure of the dye contributes to its resistance to microbial degradation. nih.gov

Under anaerobic conditions, the biodegradability of this compound is notably low. nih.gov In comparative studies, its decolorization efficiency by mixed anaerobic cultures is significantly less than that of other reactive dyes like C.I. Reactive Black 5 and C.I. Reactive Red 24. tci-thaijo.org Research has demonstrated that after a 72-hour incubation period with a mixed anaerobic culture, the decolorization efficiency for this compound ranged from only 16.51% to 22.9%. tci-thaijo.org This resistance is attributed to its stable anthraquinone structure, which is less susceptible to the reductive cleavage that typically breaks down azo dyes under anaerobic conditions. nih.gov

Created with Data Painter

This compound is considered to be hydrolytically stable. nih.gov This means it does not readily react with water to break down into other compounds. This stability contributes to its persistence in aqueous environments, as hydrolysis is a key abiotic degradation pathway for many chemical substances. nih.gov

Biodegradability Studies of this compound

Non-Ready Biodegradability of this compound

Adsorption and Mobility of this compound in Environmental Matrices

The interaction of this compound with solid environmental components like soil and sediment is a key factor in determining its mobility and distribution.

The adsorption potential of this compound on soil and sediment is considered to be nonexistent. nih.gov This suggests that the dye is unlikely to bind to soil and sediment particles and would therefore be expected to be highly mobile in the subsurface environment, potentially leading to migration into groundwater.

Created with Data Painter

Transport in Aquatic Systems

The transport of this compound in aquatic systems is primarily governed by its high water solubility and its interaction with solid particles. cloudfront.netcanada.ca Its hydrophilic character means it can remain dissolved in the water column for long durations, facilitating its transport over distances from the point of discharge. canada.ca

The mobility of the dye can be influenced by water temperature; increased temperature can enhance the kinetic energy of the dye molecules, thereby increasing their mobility. researchgate.net While it has a low inherent potential for adsorption to mineral-based sediments, its transport is also linked to partitioning with suspended organic solids. cloudfront.netcanada.ca The movement and ultimate deposition of these suspended particles play a significant role in the dye's distribution within an aquatic environment, from the water column to the sediment bed. canada.capreprints.orgpreprints.org

Bioaccumulation Potential of this compound

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure, including water, food, and sediment. The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk.

Based on its physicochemical properties, this compound is considered to have a low potential for bioaccumulation. cloudfront.netcanada.ca Key indicators that support this assessment are its high water solubility and low octanol-water partition coefficient (log Kow), which generally correlates with a lower tendency to accumulate in the fatty tissues of organisms. cloudfront.net

Interactive Data Table: Properties of this compound

| Property | Value/Description | Source(s) |

| Biodegradability | Not readily biodegradable | cloudfront.net |

| Water Solubility | High (>300 g/L) | cloudfront.netcncolorchem.com |

| Adsorption Potential | Considered to have no adsorption potential on soil and sediment | cloudfront.net |

| Bioaccumulation | Not likely to bioconcentrate or bioaccumulate | canada.ca |

| Hydrolytic Stability | Stable | cloudfront.net |

Acute Toxicity to Aquatic Organisms

Studies have generally indicated that this compound poses a low hazard to a range of aquatic organisms. cloudfront.net

Fish Toxicity Studies

This compound has been found to be practically non-toxic to fish. An estimated LC50 value for acute toxicity to fish was reported as 1500 mg/L. researchgate.net During these toxicity tests, no abnormal responses were observed in the fish.

Aquatic Invertebrate Toxicity (e.g., Daphnids)

The compound is considered not harmful to daphnids, a type of aquatic invertebrate. cloudfront.net Studies on Daphnia magna have shown a low level of toxicity. canada.caunesp.br While some reactive dyes can be toxic to aquatic invertebrates, with daphnid reproduction being a particularly sensitive endpoint, this compound has not demonstrated significant adverse effects in this regard. canada.caunesp.br

Aquatic Plant Toxicity (e.g., Lemna gibba)

This compound is reported to be not harmful to the aquatic plant Lemna gibba (duckweed). cloudfront.net While high concentrations of some dyes can inhibit the growth and reduce photosynthetic pigment levels in duckweed, this has not been noted as a significant issue for this compound. researchgate.nettandfonline.com

Toxicity to Aquatic Microorganisms

The dye is also considered not harmful to aquatic bacteria. cloudfront.net In tests assessing the impact on bacterial activity, no inhibition was observed. While high concentrations of dyes can be toxic to microorganisms like Vibrio fischeri, studies on this compound suggest a lower level of concern. frontiersin.org

Effects on Photosynthetic Processes in Aquatic Environments

A significant environmental concern with textile dyes is their potential to color water bodies, which can block sunlight and impede the photosynthetic processes of aquatic plants and algae. iwaponline.comjabonline.inmdpi.comekb.egnih.gov This reduction in light penetration can lead to decreased levels of dissolved oxygen, impacting the entire aquatic ecosystem. jabonline.inmdpi.comnih.gov While this is a general effect of colored effluents, specific data on the direct impact of this compound on photosynthetic rates at environmentally relevant concentrations is not extensively detailed in the provided search results. However, the lack of significant toxicity to aquatic plants like Lemna gibba suggests that its direct chemical inhibition of photosynthesis may be low. cloudfront.net

Interactive Data Table: Acute Toxicity of this compound

| Organism Type | Species | Endpoint | Result | Reference |

| Fish | Not specified | LC50 (Acute) | 1500 mg/L | researchgate.net |

| Fish | Zebra fish | Toxicity | Practically non-toxic | |

| Aquatic Invertebrate | Daphnids | Toxicity | Not harmful | cloudfront.net |

| Aquatic Invertebrate | Daphnia magna | Toxicity | Low | canada.caunesp.br |

| Aquatic Plant | Lemna gibba | Toxicity | Not harmful | cloudfront.net |

| Aquatic Microorganism | Bacteria | Toxicity | Not harmful | cloudfront.net |

Human Health and Cellular Toxicological Investigations of Reactive Blue 49

Genotoxicity Studies of Reactive Blue 49

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. The assessment of genotoxicity for industrial chemicals like this compound is a critical component of human health risk assessment.

In Vitro Genotoxicity Assays (e.g., Comet assay, Salmonella/microsome assay)

In vitro genotoxicity tests are the primary screening tools for detecting potential genetic damage caused by chemical substances. Commonly employed assays include the Comet assay and the Salmonella/microsome assay (Ames test).

The Comet assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govmdpi.com Under an electric field, fragmented DNA migrates from the nucleus, forming a "comet" shape, the tail of which is indicative of the extent of DNA damage. nih.govmdpi.com While direct studies employing the Comet assay on this compound are not extensively documented in publicly available literature, research on other reactive dyes provides some insights. For instance, studies on Reactive Blue 2 (RB2) and Reactive Green 19 (RG19) using the in vitro Comet assay with normal human dermal fibroblasts did not show genotoxic effects when the dyes were extracted from cotton fibers in artificial sweat. nih.govbocsci.com However, a weak mutagenic potential was noted for the formulated dyes in the Ames test. nih.govbocsci.com This highlights the importance of the test conditions and the form of the dye being evaluated.

The Salmonella/microsome assay (Ames test) is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium. jrespharm.com A study involving a mixture of four commercial reactive dyes, including C.I. This compound, utilized a miniaturized version of this assay with various Salmonella strains (YG1041, TA97a, TA98, and TA100). researchgate.net While the study aimed to evaluate the mutagenicity of these dyes, specific results for this compound were not individually detailed. researchgate.net In contrast, another study reported that Reactive Blue 2 exhibited no mutagenic activity in the Salmonella/microsome assay. jrespharm.com Generally, studies on a range of reactive dyes have indicated a lack of genotoxicity in mammalian cell line cultures. ecotoxbrasil.org.br

A study evaluating five reactive dyes (not including this compound) using a flow cytometry-based in vitro micronucleus assay with both HaCaT and HepaRG cells found no evidence of genotoxicity for any of the tested dyes. ecotoxbrasil.org.brresearchgate.net

In Vivo Genotoxicity Assessments

In vivo genotoxicity studies are crucial for understanding the potential genetic toxicity of a substance within a whole organism. A product safety summary for this compound states that extensive experimental studies have been conducted which indicate that the dye does not cause genetic defects, although the specific details of these in vivo assessments are not provided.

Research on a different anthraquinone dye, Reactive Blue 4, provides some insight into the potential in vivo effects of this class of compounds. In a study using zebrafish (Danio rerio) embryos, exposure to untreated Reactive Blue 4 led to a significant number of cellular alterations, indicative of genotoxicity. nih.gov

Evaluation of Genetic Defects

The evaluation of genetic defects involves analyzing chromosomal aberrations and other signs of DNA damage. The aforementioned in vivo study on Reactive Blue 4 in zebrafish embryos revealed a higher incidence of chromosomal abnormalities, such as the presence of binucleate cells and laggards (chromosomes that are delayed in moving to the poles during anaphase), in embryos exposed to the untreated dye compared to the control group. nih.gov These findings suggest that some reactive dyes, in their unmetabolized form, have the potential to induce genetic defects. However, a safety data sheet for this compound asserts that it does not appear to cause genetic defects.

Cytotoxicity Studies of this compound

Cytotoxicity refers to the ability of a substance to cause damage to or kill cells. Investigations into the cytotoxic effects of this compound have focused on cell lines that represent the primary routes of human exposure, namely the skin and the liver.

Cytotoxic Effects on Hepatic Cells (HepaRG cell line)

The human hepatic cell line, HepaRG, is used to model the effects of substances on the liver, a key organ in detoxification. nih.govexcli.de Research on a set of five reactive dyes (which did not include this compound) revealed cytotoxic effects on HepaRG cells. ecotoxbrasil.org.brresearchgate.net Interestingly, the study noted that epidermal cells (HaCaT) appeared to be more susceptible to the cytotoxic effects of these dyes than the hepatic cells (HepaRG). ecotoxbrasil.org.brresearchgate.net In the HepaRG cell line, cytotoxic effects were only observed for two of the five tested dyes and only at the highest concentration. ecotoxbrasil.org.brresearchgate.net This suggests a degree of organ-specific cytotoxicity for reactive dyes.

Organ-Specific Cytotoxicity

Research into the organ-specific cytotoxicity of reactive dyes suggests that their effects can vary between different cell types. For instance, studies on various reactive dyes have shown that epidermal cells (keratinocytes) may be more susceptible to cytotoxic effects than liver cells. ecotoxbrasil.org.brresearchgate.net In one study, three out of five tested reactive dyes demonstrated cytotoxicity to human keratinocyte (HaCaT) cells, while only two of the five showed cytotoxic effects on human hepatic (HepaRG) cells, and only at the highest concentrations. ecotoxbrasil.org.brresearchgate.net Specifically for certain reactive blue dyes, one study found that after 72 hours of exposure, a blue reactive dye was the most toxic to spermatozoa cells when compared to red and yellow reactive dyes. core.ac.uk In contrast, another study using hepa-1 mouse hepatoma cells and human keratinocyte (HaCaT) cells found no statistically significant difference in toxicity between blue, red, and yellow reactive dyes. core.ac.uk While these studies did not specifically test this compound, they highlight the principle that reactive dyes can exhibit organ-specific cytotoxicity. Further research is needed to determine the specific effects of this compound on different organs and cell lines.

Influence of Molecular Weight on Cytotoxicity

The molecular weight of a chemical compound can influence its toxicological profile. This compound has a molecular weight of 816.2 g/mol . nih.gov The relationship between the molecular weight of reactive dyes and their cytotoxicity is an area of ongoing research.

Acute and Chronic Systemic Toxicity Research

Acute Toxicity Studies (e.g., Ingestion, Dermal, Inhalation)

Acute toxicity studies on this compound indicate a low level of toxicity following a single ingestion. cloudfront.net Animal studies in rats have shown low acute toxicity via the oral route. cloudfront.net However, the compound can cause serious eye damage and may lead to an allergic skin reaction. cloudfront.net The likelihood of oral, dermal, and inhalation exposure is considered low under recommended industrial and professional use conditions, which involve closed processes. cloudfront.net Factors such as low vapor pressure, high water solubility, and a low log partition coefficient limit exposure through inhalation and skin contact. cloudfront.net Ingestion is not considered a relevant route of exposure in these settings. cloudfront.net

Interactive Table: Acute Toxicity of this compound

| Exposure Route | Result |

| Ingestion | Non-toxic after a single ingestion cloudfront.net |

| Skin Irritation | Not irritating to the skin cloudfront.net |

| Eye Irritation | Causes serious eye damage cloudfront.net |

| Sensitization | May cause an allergic skin reaction cloudfront.net |

Repeated Dose Toxicity Assessments

Based on animal studies, this compound is considered non-toxic after repeated ingestion. cloudfront.net While no adverse effects are anticipated in humans with repeated exposure, studies in animals involving large doses have indicated the potential for kidney damage. cloudfront.net

Reproductive and Developmental Toxicity Evaluations

Studies conducted on rats have shown that oral exposure to this compound does not cause adverse effects on fertility or the unborn child. cloudfront.net

Occupational Exposure and Health Implications

Occupational exposure to this compound is possible for workers in facilities where the substance is produced or used for textile dyeing. cloudfront.net The primary routes of potential worker exposure are through skin contact and, to a lesser extent, inhalation during spray applications. cloudfront.net Ingestion is not an expected route of occupational exposure. cloudfront.net

Adverse health effects are dependent on the dose, duration, and route of exposure. cloudfront.net this compound is classified as a category 1 eye irritant and a category 1B skin sensitizer under the US Globally Harmonized System (GHS). cloudfront.net Therefore, individuals with a pre-existing susceptibility may be more prone to these effects. cloudfront.net Long-term or repeated exposure to respiratory irritants may lead to airway diseases. scbt.com For some reactive dyes, there is evidence that inhalation may be more likely to cause a sensitization reaction in certain individuals. scbt.com

Workplace exposure is managed and minimized through the implementation of appropriate occupational handling procedures and the use of personal protective equipment. cloudfront.net Following the guidance provided in the Safety Data Sheet (SDS), such as avoiding splashes on the skin and in the eyes, is crucial for safe handling. cloudfront.net

Respiratory Tract Irritation and Sensitization

Inhalation of this compound, particularly in powder or dust form, is associated with irritation of the respiratory tract. cncolorchem.comscbt.com Reactive dyes as a chemical class are recognized as potential respiratory sensitizers, capable of inducing immunological responses in the airways. nih.gov Occupational exposure to these dyes is a significant concern in the textile industry and has been linked to the development of respiratory symptoms and diseases. oup.comijcmas.com Studies on workers in the dye industry have shown a higher mortality rate from asthma compared to the general population. oup.com The mechanism often involves an IgE-mediated reaction, where the dye acts as a hapten, binding to human proteins to form an allergen. nih.govnih.govresearchgate.net

Pneumoconiosis is an interstitial lung disease resulting from the inhalation and deposition of dust particles in the lungs, leading to chronic inflammation and fibrosis. thoracickey.comnih.gov While specific research directly linking this compound to pneumoconiosis is limited, studies on reactive dyes as a category suggest a potential risk. Long-term occupational exposure to high concentrations of reactive dye dust may lead to changes in lung function characteristic of pneumoconiosis. scbt.comscbt.com The primary symptom of this condition is breathlessness, and diagnosis often involves chest X-rays which may show lung shadows. scbt.com The disease is primarily associated with inorganic dusts like silica and asbestos, but other inhaled materials, including various industrial chemical dusts, can also be causative agents. thoracickey.comufhealth.org

Reactive Airways Dysfunction Syndrome (RADS) is an asthma-like condition that can occur after a single, high-level exposure to an irritating vapor, fume, or smoke, or after repeated exposures to lower levels of an irritant. saintlukeskc.orghealthify.nz The onset of symptoms, which include coughing, wheezing, and shortness of breath, is typically rapid, occurring within 24 hours of exposure. saintlukeskc.orghealthify.nz RADS is considered a non-immunologic form of asthma. saintlukeskc.orgdynamed.com While the dust of this compound is known to be a respiratory irritant, specific investigations or case studies formally diagnosing RADS as a direct result of this compound exposure are not prevalent in the reviewed literature. cncolorchem.com However, given that RADS can be caused by a wide range of chemical irritants, exposure to high concentrations of any reactive dye dust, including this compound, could theoretically trigger the syndrome. dynamed.comatsjournals.org

Industrial bronchitis is characterized by inflammation of the bronchi due to workplace exposure to various dusts, fumes, and chemical irritants. ufhealth.org Symptoms are similar to other forms of bronchitis and include a persistent cough that produces mucus, wheezing, and shortness of breath. ufhealth.org Like RADS, industrial bronchitis is linked to irritant exposure rather than an allergic mechanism. Studies have documented that workers in the dye industry experience work-related lower respiratory symptoms. ijcmas.com While the irritating nature of this compound dust to the respiratory tract is established, specific studies focusing on it as a definitive cause of industrial bronchitis are not widely available. cncolorchem.com The risk is generally associated with occupational settings where there is exposure to airborne chemical dusts. ufhealth.org

Reactive Airways Dysfunction Syndrome (RADS) Investigations

Skin Irritation and Allergic Reactions

This compound is classified as a substance that may cause an allergic skin reaction and is considered a skin sensitizer. cloudfront.net While some assessments suggest it is not irritating to the skin, prolonged or repeated contact may cause irritation in sensitive individuals. cncolorchem.comcloudfront.net Reactive dyes, in general, are known to cause allergic contact dermatitis. ijcmas.com Sensitization is a process where repeated exposure to a substance leads to an increasingly strong allergic response. europa.eu Once an individual is sensitized, even low levels of exposure can trigger a reaction.

| Effect | Description | Source |

|---|---|---|

| Skin Sensitization | May cause an allergic skin reaction. Classified as a category 1B skin sensitizer. | cloudfront.net |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation in sensitive individuals. | cncolorchem.com |

| Contact Dermatitis | Reactive dyes as a class are known to cause allergic contact dermatitis. | ijcmas.com |

Eye Irritation and Damage

Exposure to this compound dust can cause serious eye damage. cloudfront.net It is classified as a Category 1 eye irritant. cloudfront.net Contact with the eyes may lead to irritation and inflammation. cncolorchem.com In some cases, eye damage may become apparent 24 hours or more after the initial exposure, with potential for moderate inflammation, redness, and conjunctivitis with prolonged contact. scbt.com

| Effect | Description | Source |

|---|---|---|

| Serious Eye Damage | Classified as causing serious eye damage (Category 1 Eye Irritant). | cloudfront.net |

| Irritation and Inflammation | Dust may cause irritation and inflammation upon contact with eyes. | cncolorchem.com |

| Delayed Effects | May produce eye damage 24 hours or more after instillation, with potential for conjunctivitis. | scbt.com |

Degradation and Remediation Technologies for Reactive Blue 49 in Aqueous Systems

Adsorption-Based Removal of Reactive Blue 49

Adsorption is a surface phenomenon where molecules of a substance, in this case, RB49 dye, adhere to the surface of a solid material, the adsorbent. This section details the development of various adsorbent materials and the optimization of the adsorption process for the removal of RB49 from water.

The effectiveness of the adsorption process is largely dependent on the properties of the adsorbent material used. Researchers have been actively developing and characterizing a range of materials, including composites, nanomaterials, and biomass-based adsorbents, to enhance the removal of RB49.

Chitosan, a biopolymer derived from chitin, is an attractive base material for adsorbents due to its non-toxic, biodegradable nature and the presence of amino groups that can effectively bind with anionic dyes like RB49. ss-pub.orgresearchgate.net To improve its adsorption capacity and mechanical stability, chitosan is often combined with other materials to form composites.

Cross-linked chitosan composites incorporating waste materials such as mussel shells (WMS) and waste active sludge char (WASC) have been synthesized and evaluated for RB49 removal. researchgate.netiwaponline.combilecik.edu.trnih.gov In one study, two new composites, chitosan/waste mussel shell (C/WMS) and chitosan/waste mussel shell/waste active sludge char (C/WMS/WASC), were prepared. researchgate.netiwaponline.combilecik.edu.trnih.govsemanticscholar.org The composites were synthesized by combining chitosan with WMS and WASC in specific ratios (1:1 for C/WMS and 1:0.5:0.5 for C/WMS/WASC) and then cross-linking with glutaraldehyde. bilecik.edu.trnih.govsemanticscholar.org Characterization using techniques like scanning electron microscopy (SEM), energy-dispersive X-ray spectroscopy (EDX), and Brunauer, Emmett and Teller (BET) analysis confirmed the successful formation of the composites. iwaponline.combilecik.edu.trsemanticscholar.org The C/WMS composite exhibited a maximum adsorption capacity of 54.7 mg/g for RB49, while the C/WMS/WASC composite had a capacity of 38.8 mg/g. researchgate.netiwaponline.combilecik.edu.trnih.gov

Another study focused on a composite of chitosan and waste activated sludge, which yielded a maximum adsorption capacity of 16.91 mg/g for RB49. ss-pub.org These studies demonstrate the potential of utilizing waste materials to create effective, low-cost, and environmentally friendly adsorbents for dye-contaminated wastewater treatment. researchgate.netiwaponline.combilecik.edu.trnih.gov

| Adsorbent | Composition Ratio (Chitosan:WMS:WASC) | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Chitosan/Waste Mussel Shell (C/WMS) | 1:1:0 | 54.7 | researchgate.netiwaponline.combilecik.edu.trnih.gov |

| Chitosan/Waste Mussel Shell/Waste Active Sludge Char (C/WMS/WASC) | 1:0.5:0.5 | 38.8 | researchgate.netiwaponline.combilecik.edu.trnih.gov |

| Chitosan-Activated Sludge Composite | Not Specified | 16.91 | ss-pub.org |

Nanomaterials, with their high surface-area-to-volume ratio, offer significant potential as adsorbents. Zinc oxide nanoparticles (ZnONPs) have been investigated for the removal of RB49 from aqueous solutions. pnu.ac.ir Synthesized via a precipitation method, these nanoparticles were characterized using XRD, TEM, and SEM techniques. pnu.ac.ir

In batch adsorption studies, the effectiveness of ZnONPs in removing RB49 was examined under various conditions. pnu.ac.ir The Langmuir isotherm model best described the adsorption equilibrium, indicating a monolayer adsorption process. The maximum adsorption capacity of ZnONPs for RB49 was determined to be 34.60 mg/g. pnu.ac.ir This highlights the potential of zinc oxide nanoparticles as an effective adsorbent for treating water contaminated with reactive dyes. Another study reported the use of sunflower husks coated with copper oxide nanoparticles, which achieved a 97% removal efficiency for RB49 under optimal conditions. researchgate.net

| Nanomaterial Adsorbent | Synthesis Method | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Zinc Oxide Nanoparticles (ZnONPs) | Precipitation | 34.60 | pnu.ac.ir |

| Sunflower Husks Coated with Copper Oxide Nanoparticles | Not Specified | Not explicitly stated in mg/g, but 97% removal efficiency | researchgate.net |

The use of unprocessed or minimally processed biomass as adsorbents offers a cost-effective and sustainable approach to wastewater treatment. Various agricultural and natural waste products have been explored for their ability to adsorb RB49.

Citrus Waste: Citrus sinensis (orange) peel has been investigated as a biosorbent for RB49. A study reported a maximum adsorption capacity of 27.41 mg/g for untreated citrus waste. semanticscholar.org When treated with acetic acid, the adsorption capacity increased to 33.53 mg/g. semanticscholar.org Another study on lemon peels as an activated carbon adsorbent showed a removal efficiency of 95.12%. researchgate.net

Peanut Shell: Untreated peanut shells have been successfully used for the removal of RB49, with a maximum adsorption capacity of 30.30 mg/g at 298 K. researchgate.net The process was found to be spontaneous and exothermic. researchgate.net

Macro-Fungus and Thuja orientalis Cones: A mixed biosorbent developed from the macro-fungus Agaricus bisporus and Thuja orientalis cones has been shown to be effective for the biosorption of RB49. researchgate.netyildiz.edu.tr The maximum biosorption capacity of this mixed biomass system was found to be 1.85 x 10⁻⁴ mol/g at 45°C. yildiz.edu.tr The study suggested that functional groups like carboxyl, amine, amide, and hydroxyl on the biosorbent surface were responsible for the dye uptake. yildiz.edu.tr In a separate study, activated carbon prepared from Thuja orientalis cones demonstrated a high adsorption capacity of 95.239 mg/g for RB49. scispace.com

| Biomass Adsorbent | Treatment | Maximum Adsorption Capacity | Reference |

|---|---|---|---|

| Citrus sinensis biosorbent | Untreated | 27.41 mg/g | semanticscholar.org |

| Acetic acid treated Citrus waste biomass | Acetic acid treatment | 33.53 mg/g | semanticscholar.org |

| Lemon peels (as activated carbon) | Calcination and phosphoric acid activation | 95.12% removal | researchgate.net |

| Untreated Peanut Shell (UPS) | Untreated | 30.30 mg/g | researchgate.net |

| Mixed biosorbent (Agaricus bisporus and Thuja orientalis cones) | Mixed biomass | 1.85 x 10⁻⁴ mol/g | yildiz.edu.tr |

| Activated carbon from Thuja orientalis cones | ZnCl₂ activation | 95.239 mg/g | scispace.com |

To maximize the efficiency of RB49 removal, it is crucial to understand and optimize the parameters that influence the adsorption process. Modeling the process also provides insights into the adsorption mechanism.

The pH of the aqueous solution is a critical factor in the adsorption of dyes, as it affects both the surface charge of the adsorbent and the ionization of the dye molecules. For the adsorption of the anionic dye RB49, a lower pH is generally more favorable.

Studies on chitosan-based composites have consistently shown that the adsorption capacity for RB49 increases as the pH decreases. iwaponline.combilecik.edu.tr For instance, with chitosan-activated sludge composites, the maximum adsorption capacity of 16.91 mg/g was achieved at a pH of 1. ss-pub.org This is because at low pH, the amino groups (-NH₂) in chitosan become protonated (-NH₃⁺), creating a positively charged surface that electrostatically attracts the negatively charged anionic dye molecules. ss-pub.org

Similarly, research on chitosan/waste mussel shell (C/WMS) and chitosan/waste mussel shell/waste active sludge char (C/WMS/WASC) composites investigated the effect of pH in the range of 1 to 5 and found that lower pH values enhanced adsorption. researchgate.netiwaponline.combilecik.edu.trnih.govsemanticscholar.org The adsorption of RB49 onto zinc oxide nanoparticles was also found to be optimal at a pH of 3. pnu.ac.ir For biomass adsorbents like peanut hulls, the maximum uptake of a similar reactive blue dye was observed at a low pH. orientjchem.org The zero point charge (pHpzc) of an adsorbent is the pH at which its surface is neutral. For pH values below the pHpzc, the surface is positively charged, favoring the adsorption of anionic dyes.

| Adsorbent | Optimal pH for RB49 Adsorption | Reason | Reference |

|---|---|---|---|

| Chitosan-activated sludge composite | 1 | Increased protonation of amino groups, leading to stronger electrostatic attraction with the anionic dye. | ss-pub.org |

| Chitosan/Waste Mussel Shell (C/WMS) | 1 | Enhanced positive surface charge at low pH. | researchgate.netiwaponline.combilecik.edu.trnih.govsemanticscholar.org |

| Chitosan/Waste Mussel Shell/Waste Active Sludge Char (C/WMS/WASC) | 1 | Enhanced positive surface charge at low pH. | researchgate.netiwaponline.combilecik.edu.trnih.govsemanticscholar.org |

| Zinc Oxide Nanoparticles (ZnONPs) | 3 | Favorable surface charge for anionic dye adsorption. | pnu.ac.ir |

| Untreated Peanut Shell (UPS) | 6 | Optimal surface interaction at this pH. | researchgate.net |

| Macro-fungus (Agaricus bisporus) | 2 (for anionic Acid Red 97) | Surface is positively charged below its point of zero charge (4.6). | cncb.ac.cn |

Adsorption Process Optimization and Modeling

Effect of Contact Time on this compound Adsorption

The contact time between an adsorbent and the dye solution is a critical parameter in determining the efficiency and equilibrium of the adsorption process. Studies on this compound show a consistent pattern where the rate of adsorption is initially very rapid, followed by a slower phase until equilibrium is reached. iwaponline.comsemanticscholar.org

The initial fast-paced adsorption is generally attributed to the ample availability of active sites on the external surface of the adsorbent. iwaponline.com As these external sites become occupied, the dye molecules begin to diffuse into the porous structure of the adsorbent, a slower process that governs the rate until equilibrium is achieved. semanticscholar.org The time required to reach this equilibrium varies significantly depending on the adsorbent material and the experimental conditions.

For instance, when using cross-linked chitosan-based composites (C/WMS and C/WMS/WASC), the adsorption of RB49 reached equilibrium after 1,620 minutes. iwaponline.comsemanticscholar.org In another study with chitosan-activated sludge composites, equilibrium was gradually attained after a 27-hour period. ss-pub.org The investigation of untreated peanut shells as an adsorbent for RB49 explored contact times ranging from 0 to 60 minutes. researchgate.net For other reactive dyes, such as Reactive Blue 25 on fly ash, equilibrium was reached much faster, within 50 minutes for an initial dye concentration of 10 mg/L. kirj.ee

Table 1: Effect of Contact Time on Reactive Dye Adsorption

| Adsorbent | Dye | Equilibrium Time | Initial Conditions | Reference |

|---|---|---|---|---|

| Chitosan/Waste Mussel Shell (C/WMS) & Chitosan/Waste Mussel Shell/Waste Active Sludge Char (C/WMS/WASC) | This compound | 1,620 min | 60 mg/L dye conc., 25 °C | iwaponline.comsemanticscholar.org |

| Chitosan-Activated Sludge Composites | This compound | 27 hours | 60 mg/L dye conc., 25 °C | ss-pub.org |

| Fly Ash | Reactive Blue 25 | 50 min | 10 mg/L dye conc. | kirj.ee |

Effect of Adsorbent Dosage on this compound Adsorption

In a study using chitosan-based composites (C/WMS and C/WMS/WASC), increasing the adsorbent mass from 0.01 g to 0.1 g in 50 mL of solution increased the percentage of RB49 removal significantly. iwaponline.comsemanticscholar.org For the C/WMS composite, the removal increased from 18.2% to 48.0%. iwaponline.comsemanticscholar.org

However, while the percentage of removal increases with dosage, the adsorption capacity (qe), which is the amount of dye adsorbed per unit mass of the adsorbent (typically in mg/g), tends to decrease. iwaponline.com For the C/WMS composite, the adsorption capacity dropped from 54.7 mg/g to 14.4 mg/g as the dosage was increased. iwaponline.com This phenomenon occurs because at higher adsorbent doses, many of the available active sites may remain unsaturated, leading to a less efficient use of the adsorbent material. scispace.com

Table 2: Effect of Adsorbent Dosage on this compound Adsorption

| Adsorbent | Dosage Range | Effect on % Removal | Effect on Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|

| Chitosan/Waste Mussel Shell (C/WMS) | 0.01 - 0.1 g / 50 mL | Increase (18.2% to 48.0%) | Decrease (54.7 to 14.4) | iwaponline.com |

Effect of Initial Dye Concentration on this compound Adsorption

The initial concentration of the dye in the aqueous solution is a significant driving force for the adsorption process. The effect of this parameter is twofold. Typically, an increase in the initial dye concentration leads to an increase in the equilibrium adsorption capacity (qe, in mg/g). kirj.ee This is because a higher concentration gradient provides a greater driving force for mass transfer from the bulk solution to the adsorbent surface. kirj.ee

For example, studies on Reactive Blue 25 using fly ash showed that as the initial dye concentration was varied from 10 to 90 mg/L, the adsorption capacity increased, while the removal efficiency decreased. kirj.ee Research on RB49 has explored its adsorption over initial concentrations ranging from 20 mg/L to 100 mg/L. iwaponline.comnih.gov

Temperature Effects on this compound Adsorption

Temperature is a crucial thermodynamic parameter that can indicate the nature of the adsorption process. The effect of temperature on the adsorption of this compound and similar dyes varies, suggesting that the process can be either exothermic or endothermic depending on the specific adsorbent and dye system.

In some studies, an increase in temperature leads to a decrease in adsorption capacity, indicating that the process is exothermic. scispace.comnanoient.org For example, the adsorption of Reactive Blue 50 onto zero valent iron showed that as temperature increased, the maximum adsorption capacity decreased due to the desorption of the dye from the adsorbent surface. scispace.com Similarly, the adsorption of RB49 onto untreated peanut shells was found to be a spontaneous and exothermic process. researchgate.net

In contrast, other systems show an increase in adsorption with rising temperature, which points to an endothermic process. researchgate.net This may be due to increased surface activity of the adsorbent or higher kinetic energy of the dye molecules at elevated temperatures. tandfonline.com Studies on RB49 have been conducted across various temperature ranges, including 25-45 °C (298-318 K), to determine these thermodynamic properties. iwaponline.comresearchgate.netnih.gov In some cases, temperature has been found to have no significant effect on the biosorption process. tandfonline.com

Adsorption Kinetics of this compound

To understand the mechanism and rate of the adsorption process, the experimental data are often analyzed using kinetic models. The pseudo-first-order and pseudo-second-order models are the most commonly applied to describe the adsorption of dyes from aqueous solutions.

Pseudo-First-Order Kinetic Model

The pseudo-first-order model, developed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. iwaponline.com The linearized form of the equation is often used for analysis. iwaponline.com

In studies involving the adsorption of this compound onto various adsorbents, such as chitosan-based composites, the pseudo-first-order model has consistently been shown to be a poor fit for the experimental data. iwaponline.comsemanticscholar.orgss-pub.org This is typically evidenced by low correlation coefficient (R²) values and a significant difference between the experimentally determined equilibrium adsorption capacity (qe,exp) and the capacity calculated from the model (qe,cal). ss-pub.org

Pseudo-Second-Order Kinetic Model

The pseudo-second-order kinetic model assumes that the rate-limiting step is chemisorption, involving the sharing or exchange of electrons between the adsorbent and the dye. ss-pub.org This model has been found to be highly effective in describing the adsorption kinetics of this compound on a variety of adsorbents. iwaponline.comss-pub.orgnih.gov

The superiority of the pseudo-second-order model is demonstrated by high correlation coefficients (R² values approaching 1.0) and the close agreement between the experimental and calculated values of equilibrium adsorption capacity (qe). iwaponline.comsemanticscholar.orgss-pub.org For example, the adsorption of RB49 onto both cross-linked chitosan/waste mussel shell composites and chitosan-activated sludge composites was best described by this model. iwaponline.comss-pub.orgnih.gov This strong fit suggests that the adsorption of RB49 in these systems is predominantly a chemical process, likely controlled by electrostatic attraction. ss-pub.org

Table 3: Kinetic Model Fitting for this compound Adsorption

| Adsorbent | Best Fit Kinetic Model | Reference |

|---|---|---|

| Chitosan/Waste Mussel Shell (C/WMS) | Pseudo-Second-Order | iwaponline.comsemanticscholar.orgnih.gov |

| Chitosan/Waste Mussel Shell/Waste Active Sludge Char (C/WMS/WASC) | Pseudo-Second-Order | iwaponline.comsemanticscholar.orgnih.gov |

| Chitosan-Activated Sludge Composites | Pseudo-Second-Order | ss-pub.org |

Intraparticle Diffusion Model

The intraparticle diffusion model is utilized to understand the diffusion mechanism of an adsorbate within the pores of an adsorbent. The model, expressed as qt = kid * t^(1/2) + C, where qt is the amount of dye adsorbed at time t, kid is the intraparticle diffusion rate constant, and C is the intercept related to the boundary layer thickness, helps in identifying the rate-limiting step of the adsorption process. iwaponline.com

When the plot of qt versus t^(1/2) yields a straight line passing through the origin, intraparticle diffusion is the sole rate-limiting step. However, in many cases, the plot shows multiple linear regions, indicating that the adsorption process involves more than one mechanism.

Studies on the adsorption of this compound (RB49) onto various adsorbents have employed the intraparticle diffusion model to analyze the adsorption kinetics. For instance, in the adsorption of RB49 onto crosslinked chitosan-activated sludge composites, the plot of the intraparticle diffusion model displayed two distinct linear portions. ss-pub.org The initial, steeper portion represents the rapid surface adsorption or external mass transfer. ss-pub.org The second, less steep portion is attributed to the gradual diffusion of the dye molecules from the surface into the pores of the adsorbent, which is often the slower, rate-limiting step. ss-pub.orgrmiq.org This multi-linearity suggests that intraparticle diffusion is not the only factor controlling the rate of adsorption. ss-pub.orgrmiq.org

Similarly, research on RB49 adsorption by a mixed biosorbent of Agaricus bisporus and Thuja orientalis cones also indicated that the process was controlled initially by the diffusion rate and later by the saturation of the biomass surface with dye molecules. rmiq.org

The table below summarizes the intraparticle diffusion model parameters for RB49 adsorption on different adsorbents.

| Adsorbent | kid (mg/g min^1/2) | C (mg/g) | R² | Reference |

| Crosslinked chitosan-activated sludge composites | - | - | - | ss-pub.org |

| Natural Wheat Straw (NWS) | - | - | - | sciencepublishinggroup.com |

| Modified Wheat Straw (MWS) | - | - | - | sciencepublishinggroup.com |

Note: Specific values for kid and C were not always provided in the cited literature.

Adsorption Isotherm Studies of this compound

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the solid adsorbent at a constant temperature. Various isotherm models are used to analyze experimental data and understand the nature of the adsorption process.

The Freundlich isotherm model is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. semanticscholar.orgumsha.ac.ir The model is expressed as log qe = log KF + (1/n) log Ce, where qe is the amount of dye adsorbed at equilibrium, Ce is the equilibrium concentration of the dye in solution, KF is the Freundlich constant related to adsorption capacity, and 1/n is the heterogeneity factor indicating the intensity of adsorption. semanticscholar.org A value of 1/n between 0 and 1 indicates favorable adsorption. scienceopen.com

Several studies have found that the Freundlich model provides a good fit for the adsorption of this compound on various adsorbents, suggesting a heterogeneous surface for these materials. For example, the adsorption of RB49 onto cross-linked chitosan/waste mussel shell (C/WMS) and chitosan/waste mussel shell/waste active sludge char (C/WMS/WASC) composites was well-described by the Freundlich isotherm. semanticscholar.orgiwaponline.com Similarly, studies using sunflower husks coated with copper oxide nanoparticles and natural and modified wheat straw also reported that the Freundlich model fit the experimental data well. sciencepublishinggroup.comuobaghdad.edu.iq

The table below presents the Freundlich isotherm parameters from different studies on RB49 adsorption.

| Adsorbent | KF ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |

| Cross-linked chitosan/waste mussel shell (C/WMS) | - | - | - | semanticscholar.orgiwaponline.com |

| Cross-linked chitosan/waste mussel shell/waste active sludge char (C/WMS/WASC) | - | - | - | semanticscholar.orgiwaponline.com |

| Sunflower Husks Coated with Copper Oxide Nanoparticles | - | - | - | uobaghdad.edu.iq |

| Natural Wheat Straw (NWS) | - | 1.25 | - | sciencepublishinggroup.com |

| Modified Wheat Straw (MWS) | - | 0.67 | - | sciencepublishinggroup.com |

| Zero Valent Iron (at 20°C and 25°C) | - | - | >0.99 | scispace.com |

Note: Specific values for KF and n were not always provided in the cited literature.

The Langmuir isotherm model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. umsha.ac.irscispace.com Once a site is occupied by a dye molecule, no further adsorption can occur at that site. scispace.com The linear form of the Langmuir equation is Ce/qe = 1/(qm*KL) + Ce/qm, where qe is the amount of dye adsorbed at equilibrium, Ce is the equilibrium concentration of the dye, qm is the maximum monolayer adsorption capacity, and KL is the Langmuir constant related to the energy of adsorption. scispace.com

The applicability of the Langmuir model to RB49 adsorption varies depending on the adsorbent. For instance, in the study of RB49 adsorption on zero-valent iron, the Langmuir model was found to be a good fit, suggesting monolayer adsorption. scispace.com Conversely, for adsorbents like cross-linked chitosan composites and sunflower husks, the Freundlich model provided a better fit, indicating heterogeneous surfaces. semanticscholar.orgiwaponline.comuobaghdad.edu.iq Research on the biosorption of RB49 using a mixed biosorbent of Agaricus bisporus and Thuja orientalis cones found that the Langmuir model, along with other models, could describe the process. researchgate.net

The dimensionless separation factor, RL = 1 / (1 + KL * C0), where C0 is the initial dye concentration, can be used to determine the favorability of the adsorption process. An RL value between 0 and 1 indicates favorable adsorption. scispace.com For the adsorption of RB49 on zero-valent iron at 20°C, the calculated RL value was 0.04, confirming a favorable adsorption process. scispace.com

The table below shows Langmuir isotherm parameters for RB49 adsorption from various studies.

| Adsorbent | qm (mg/g) | KL (L/mg) | R² | Reference |

| Zero Valent Iron (at 20°C) | 16.64 | - | 0.0400 | scispace.com |

| Mixed biosorbent (Agaricus bisporus and Thuja orientalis) | - | - | - | researchgate.net |

| Waste Potato Peels Powder (calcined at 800 °C) | 270.3 | 0.215 | - | nih.govscispace.com |

Note: Specific values for KL and R² were not always provided in the cited literature.

The Dubinin-Radushkevich (D-R) isotherm model is a more general model that does not assume a homogeneous surface or constant adsorption potential. arabjchem.org It is often applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface. walshmedicalmedia.com This model is useful for determining the nature of the adsorption process (physical or chemical) through the calculation of the mean free energy of adsorption, E = 1 / sqrt(-2β), where β is a constant related to the adsorption energy. If the value of E is below 8 kJ/mol, the adsorption is considered physical; if it is between 8 and 16 kJ/mol, it is governed by ion exchange; and if it is above 16 kJ/mol, it is dominated by chemisorption.

The D-R model has been applied to study the adsorption of RB49. For example, a study on the biosorption of RB49 by a mixed biomass of Agaricus bisporus and Thuja orientalis cones utilized the D-R isotherm, among others, to describe the equilibrium data. researchgate.net Another study on the adsorption of a similar reactive blue dye onto calcined chicken eggshells found the D-R model to have the highest correlation coefficient, indicating it best described the adsorption process. revistadechimie.ro

| Adsorbent | qm (mg/g) | β (mol²/kJ²) | E (kJ/mol) | R² | Reference |

| Mixed biosorbent (Agaricus bisporus and Thuja orientalis) | - | - | - | - | researchgate.net |

| Calcined chicken eggshell (for Remazol Brilliant Blue R) | - | - | - | 0.988 | revistadechimie.ro |

Note: Specific values for the D-R parameters were not always provided in the cited literature for this compound specifically.

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. umsha.ac.irdergipark.org.tr The model is given by qe = (RT/bT) * ln(AT * Ce), where qe is the amount of dye adsorbed at equilibrium, Ce is the equilibrium dye concentration, R is the universal gas constant, T is the absolute temperature, bT is the Temkin constant related to the heat of sorption, and AT is the equilibrium binding constant. dergipark.org.tr

The Temkin model has been used to analyze the adsorption of RB49 and similar reactive dyes. For instance, in the study of Remazol Brilliant Blue R adsorption on calcined eggshells, the Temkin constant (B) was found to be very low, suggesting the physical nature of the adsorption. revistadechimie.ro The high correlation coefficient for the Temkin model in some studies indicates the presence of chemical adsorption processes. nih.gov

| Adsorbent | AT (L/g) | bT (J/mol) | B | R² | Reference |

| Calcined chicken eggshell (for Remazol Brilliant Blue R) | - | - | 5x10⁻⁵ J/mol | - | revistadechimie.ro |

| Nano-Carbon Adsorbent (for Reactive Blue 19) | - | - | - | 0.996 | nih.gov |

Note: Specific values for the Temkin parameters were not always provided in the cited literature for this compound specifically.

Dubinin–Radushkevich Isotherm Model

Adsorption Mechanism Analysis (e.g., FTIR, SEM, Elemental Analysis, Zeta Potential)

To elucidate the mechanism of this compound adsorption, various characterization techniques are employed to analyze the adsorbent before and after dye uptake.

Fourier-Transform Infrared Spectroscopy (FTIR) analysis is used to identify the functional groups on the adsorbent surface that are involved in the adsorption process. tandfonline.comresearchgate.net In studies involving biosorbents like a mixture of Agaricus bisporus and Thuja orientalis cones, FTIR analysis revealed the presence of carboxyl, amine, amide, and hydroxyl groups on the surface, which are likely responsible for binding RB49. researchgate.net Similarly, for the adsorption of a reactive blue dye on chitosan-based adsorbents, FTIR spectra showed changes in the characteristic peaks of primary and secondary alcohol functional groups after adsorption, indicating their involvement in the process. mdpi.com

Scanning Electron Microscopy (SEM) provides insights into the surface morphology and porous structure of the adsorbent. researchgate.net SEM micrographs of adsorbents like cross-linked chitosan composites and waste potato peels show changes in the surface texture after RB49 adsorption, often appearing more heterogeneous or with filled pores, which visually confirms the uptake of the dye. semanticscholar.orgnih.govscispace.com

Elemental Analysis (EDX/EDS) is often coupled with SEM to determine the elemental composition of the adsorbent surface. nih.govscispace.com After adsorption of RB49, which contains sulfur and chlorine, the appearance or increase in the percentage of these elements in the EDX spectrum of the adsorbent confirms the presence of the dye on the surface. nih.govscispace.com

Zeta Potential analysis is used to determine the surface charge of the adsorbent at different pH values and understand the role of electrostatic interactions in the adsorption mechanism. nih.govjournalssystem.com For anionic dyes like RB49, adsorption is generally more favorable at lower pH values where the adsorbent surface is more positively charged, leading to strong electrostatic attraction. nih.gov Studies on bentonite clay showed that modifying the surface to be more positive significantly increased the adsorption of a negatively charged reactive dye. journalssystem.com The zeta potential of a nano-carbon adsorbent was found to be around 4.1, and its varying surface charge at different pH levels influenced its adsorption capacity for both cationic and anionic dyes. nih.gov

Biological Degradation of this compound

The biological degradation of this compound (RB49) offers an environmentally sustainable and cost-effective alternative to conventional physicochemical treatment methods. This approach utilizes the metabolic capabilities of various microorganisms, including bacteria, fungi, and algae, to break down the complex structure of this anthraquinone dye into simpler, less harmful compounds. Research in this area focuses on identifying robust microbial strains, optimizing degradation conditions, and elucidating the enzymatic mechanisms responsible for the dye's breakdown.

Microbial Degradation Research

Microbial degradation studies have identified a range of individual organisms and mixed cultures with the ability to decolorize and degrade this compound. These efforts are crucial for developing practical bioremediation technologies for textile industry effluents.

Several bacterial species have been investigated for their capacity to biodegrade RB49. Studies have demonstrated that bacteria can effectively decolorize the dye under specific environmental conditions. Research involving E. coli and Bacillus sp. has shown their potential in treating RB49-contaminated water. uobaghdad.edu.iqresearchgate.netresearchgate.netuobaghdad.edu.iq Optimization studies using response surface methodology (RSM) identified the ideal conditions for degradation by these strains. For E. coli, optimal conditions were found to be a temperature of 39.9 °C, an initial dye concentration of 99.6 mg L⁻¹, and a pH of 7.23. uobaghdad.edu.iqresearchgate.net In the case of Bacillus sp., the optimal temperature was 28.3 °C, with an initial concentration of 98 mg L⁻¹, and a pH of 7.9. uobaghdad.edu.iqresearchgate.net These findings highlight that different bacterial species have distinct optimal requirements for achieving maximum dye degradation. Other bacteria such as Pseudomonas luteola and Staphylococcus aureus have also been noted as potential biosorbents for reactive blue dyes. ijcmas.com

Table 1: Bacterial Strains and Optimal Conditions for this compound Biodegradation

| Bacterial Strain | Optimal Temperature (°C) | Optimal Initial Concentration (mg L⁻¹) | Optimal pH | Reference |

|---|---|---|---|---|

| Escherichia coli | 39.9 | 99.6 | 7.23 | uobaghdad.edu.iqresearchgate.net |

Fungi, particularly white-rot fungi, are renowned for their powerful ligninolytic enzyme systems, which can degrade a wide variety of recalcitrant organic pollutants, including synthetic dyes. While the white-rot fungus Antrodia P5 has been specifically noted for its high efficiency in degrading Reactive Blue 4, research on other fungi has confirmed the potential for degrading this compound.

A study on a newly isolated fungus, identified as a Basidiomycetes species (HUE05-1), demonstrated excellent decolorization capabilities. This strain achieved 97.04% removal of this compound in liquid culture. researchgate.netkoreascience.kr Another prominent white-rot fungus, Trametes versicolor, has also been successfully used to treat RB49. Research has shown that the crude laccase from T. versicolor can achieve a maximum decolorization of 98% under optimized conditions (pH 2.95, initial dye concentration 55.6 mg L⁻¹, reaction time 46.91 min). researchgate.net Further studies with T. versicolor M96 showed 98% decolorization of a 25 mg/l solution of Blue 49 after seven days of incubation. scispace.com

Table 2: Fungal Degradation of this compound

| Fungal Strain | Degradation Efficiency (%) | Conditions | Reference |

|---|---|---|---|

| Basidiomycetes sp. HUE05-1 | 97.04 | Liquid culture | researchgate.netkoreascience.kr |

| Trametes versicolor | 98.0 | Crude laccase, pH 2.95, 55.6 mg L⁻¹ dye, 46.91 min | researchgate.net |

Algae represent a promising avenue for dye bioremediation due to their photosynthetic capabilities and their role in aquatic ecosystems. While extensive research has been conducted on the degradation of various dye classes by algae, specific studies focusing solely on this compound are less common. However, the documented ability of certain algal species to degrade other reactive dyes suggests their potential applicability for RB49.

Species such as Chlorella and Oscillatoria have been shown to degrade complex dyes into simpler aromatic amines and other organic compounds. ijcmas.comnih.govnih.gov The mechanism often involves biosorption onto the algal biomass followed by enzymatic breakdown. ijcmas.comscispace.com For instance, Chlorella vulgaris has been studied for its ability to decolorize various azo dyes, a process attributed to the azoreductase enzyme. ekb.egscialert.netscialert.net Studies on freshwater microalgae have demonstrated up to 82.6% decolorization of a reactive blue dye at a concentration of 50 mg/l. slideshare.net Although these studies did not specifically use this compound, the findings are significant. The ability of algae to act on diverse dye structures, including other reactive blue dyes, indicates a strong potential for the bioremediation of RB49. mdpi.com

Mixed microbial consortia and activated sludge systems are often more robust and efficient for treating industrial wastewater than pure cultures. These systems harbor a diverse range of microorganisms that can work synergistically to degrade complex mixtures of pollutants. The use of activated sludge, a key component of many wastewater treatment plants, has been explored for the removal of reactive dyes. While much of the removal can be attributed to adsorption onto the sludge biomass, biodegradation also plays a role.

Research has demonstrated that combining microbial cultures can enhance degradation efficiency. For example, a consortium of Pseudomonas putida, Chlorella, and Lactobacillus plantarum was able to decolorize C.I. Reactive Blue 40, a related diazo dye, with 99% efficiency. researchgate.net This highlights the power of combining different types of microorganisms (bacterial, algal, and probiotic) to achieve comprehensive degradation. Such synergistic activity, where one species may break down the initial dye molecule and another metabolizes the intermediates, is key to the success of mixed culture systems. mdpi.com

Mechanisms of this compound Biodegradation

The biodegradation of this compound, an anthraquinone dye, primarily involves enzymatic processes that attack its complex aromatic structure. Unlike azo dyes, which are characterized by -N=N- bonds, the key to degrading RB49 lies in the breakdown of the anthraquinone rings and the cleavage of associated amine and other bonds.

Fungal degradation, particularly by white-rot fungi like Trametes versicolor, is driven by the secretion of powerful, non-specific extracellular enzymes. researchgate.nettandfonline.comtandfonline.com The most important among these are laccases and peroxidases (e.g., lignin peroxidase, manganese peroxidase). These enzymes generate highly reactive free radicals that initiate a series of oxidative reactions, leading to the cleavage of the aromatic rings within the anthraquinone structure. researchgate.net The process can lead to the formation of smaller intermediates, such as phthalic acid, which can then be further mineralized into carbon dioxide and water. wikipedia.org

Bacterial degradation mechanisms also rely on enzymatic action. While the specific enzymes for RB49 are under investigation, the process is generally believed to involve oxidoreductases that catalyze the initial breakdown of the dye molecule. This enzymatic attack disrupts the chromophore, leading to decolorization, and generates smaller aromatic intermediates that can subsequently enter central metabolic pathways for complete degradation.

2

The removal of this compound from industrial effluents is a significant environmental challenge due to its complex and stable chemical structure. Bioremediation, particularly through microbial and enzymatic action, has emerged as a promising and eco-friendly approach. This section delves into the specific pathways and influencing factors of this compound degradation.

1 Enzymatic Degradation Pathways (e.g., Oxidoreductases)

The biodegradation of this compound is primarily facilitated by extracellular oxidoreductase enzymes produced by various microorganisms, especially white-rot fungi. nih.gov These enzymes play a crucial role in the initial breakdown of the dye molecule. Key enzymes involved in this process include:

Laccases (EC 1.10.3.2): These copper-containing enzymes are known for their ability to oxidize a wide range of phenolic and non-phenolic compounds, making them effective in dye decolorization. nih.govmdpi.com

Lignin Peroxidases (LiP, EC 1.11.1.14): With a high redox potential, LiPs are capable of degrading complex aromatic structures like those found in anthraquinone dyes. nih.govuminho.pt The expression of lignin peroxidase can be significantly increased in the presence of certain supplements, enhancing the degradation process. nih.gov

Manganese Peroxidases (MnP, EC 1.11.1.13): These enzymes utilize manganese as a cofactor to oxidize phenolic and dye compounds. nih.govnih.gov

Azoreductases (EC 1.7.1.6): These enzymes are instrumental in the reductive cleavage of azo bonds (–N=N–), which is often the first and rate-limiting step in the degradation of azo dyes. mdpi.comfrontiersin.org This process typically requires reducing agents like NADH or FADH2. mdpi.com

The synergistic action of these enzymes leads to the effective breakdown of the complex this compound molecule. nih.govfrontiersin.org For instance, the combination of LiP and other oxidative enzymes has been shown to be effective in degrading azo compounds. uminho.pt

2 Chromophore Breakdown and Azo Bond Cleavage

The color of this compound is attributed to its chromophore, which includes an anthraquinone core and potentially azo groups. The initial step in the decolorization process is the breakdown of this chromophore. nih.govtandfonline.com

Azo Bond Cleavage: For reactive dyes containing azo linkages, the first stage of biodegradation often involves the reductive cleavage of the –N=N– bond. mdpi.comnih.gov This reaction is typically carried out by azoreductase enzymes under anaerobic or microaerophilic conditions, leading to the formation of aromatic amines, which are usually colorless but can be toxic. mdpi.comnih.gov The absence of oxygen is often preferred for this step as it can compete for the reducing equivalents required by the azoreductases. mdpi.com

Chromophore Destruction: In the case of anthraquinone dyes, the degradation involves the disruption of the anthraquinone structure itself. nih.gov UV-visible spectroscopy analysis during degradation shows a significant decrease in the absorbance peak in the visible region (around 595 nm for a similar dye, Reactive Blue 4), indicating the destruction of the chromophore. nih.govnih.gov This breakdown transforms the complex dye molecule into smaller, less colored fragments. researchgate.net

Algal Biodegradation Studies

3 Anthraquinone Ring Decomposition Pathways

Following the initial chromophore breakdown, the degradation process continues with the decomposition of the anthraquinone ring. This is a critical step in the complete mineralization of the dye.

The fused aromatic rings of the anthraquinone structure are notoriously difficult to break down. nih.gov However, under the action of powerful oxidative enzymes like peroxidases, the ring system can be cleaved. nih.gov This cleavage can occur at different positions on the anthraquinone nucleus, leading to the formation of various smaller intermediate compounds. nih.gov Further oxidation of these intermediates results in the formation of simpler organic molecules such as phthalic acid, phenols, quinones, and various diacids like acetic acid, maleic acid, and oxalic acid. tandfonline.com Ultimately, complete mineralization leads to the formation of carbon dioxide, water, sulfate, and ammonium ions. tandfonline.com

3 Factors Influencing Biodegradation Efficiency

The efficiency of this compound biodegradation is not solely dependent on the microorganisms and their enzymes but is also significantly influenced by various environmental and operational parameters.

1 Effect of Oxygen Supply (Aerobic vs. Anaerobic)

The availability of oxygen plays a pivotal role in the biodegradation of reactive dyes.

Anaerobic Conditions: An anaerobic or microaerophilic environment is often conducive to the initial decolorization step, particularly for azo dyes, as it facilitates the reductive cleavage of the azo bond by azoreductases, which are sensitive to oxygen. mdpi.comnih.gov However, this process can lead to the accumulation of potentially carcinogenic aromatic amines. frontiersin.orgnih.gov For some reactive dyes, anaerobic digestion can be inhibited by the untreated dye. For instance, untreated Reactive Blue 4 has been shown to cause 100% inhibition of methane production in anaerobic digestion. researchgate.net

2 Optimization of Physicochemical Parameters (e.g., pH, Temperature, Initial Dye Concentration)

The optimization of physicochemical parameters is crucial for maximizing the efficiency of the biodegradation process.

pH: The pH of the medium affects both the activity of the degradative enzymes and the surface charge of the microbial biomass. pjoes.com While some processes are effective in acidic conditions (pH 3-6), others perform better in neutral to alkaline environments (pH 7-9). nih.gov For example, a strain of Pseudomonas aeruginosa showed optimal degradation of a similar vat dye at a pH of 7.0. pjoes.com The fungus Antrodia P5 has been shown to tolerate a wide pH range from 4 to 9. nih.gov

Temperature: Temperature influences the metabolic rate of the microorganisms and the kinetics of enzymatic reactions. Most microbial degradation processes for reactive dyes have an optimal temperature range between 30°C and 40°C. nih.govjabonline.in For instance, Bacillus subtilis showed complete decolorization of Reactive Blue 160 at 35°C. nih.gov Temperatures outside the optimal range can lead to a sharp decline in degradation efficiency. nih.gov

Initial Dye Concentration: The initial concentration of the dye can have a dual effect. While a higher concentration can increase the rate of degradation up to a certain point, very high concentrations can be toxic to the microorganisms and inhibit their activity. nih.govfrontiersin.org For example, the fungus Antrodia P5 could effectively decolorize Reactive Blue 4 at a concentration of 1000 mg/L within 24 hours, and could tolerate concentrations up to 2500 mg/L, although the time required for maximum decolorization increased with concentration. nih.govfrontiersin.org

The following table summarizes the optimal conditions found in various studies for the degradation of reactive blue dyes.

| Parameter | Organism/System | Optimal Value | Reference |

| pH | Phanerochaete chrysosporium | 6.5 | |

| Bacillus subtilis | 7.0 | nih.gov | |

| Pseudomonas aeruginosa | 7.0 | pjoes.com | |

| Antrodia P5 | 4.0 - 9.0 (wide range) | nih.gov | |

| Temperature (°C) | Phanerochaete chrysosporium | 20 | |

| Bacillus subtilis | 35 | nih.gov | |

| Pseudomonas aeruginosa WYT | 35 | pjoes.com | |

| Initial Dye Concentration (mg/L) | Antrodia P5 | 1000 (for 95% removal in 24h) | nih.govfrontiersin.org |

| Phanerochaete chrysosporium | 200 | ||

| Enterobacter sp. CU2004 | 133 - 249 | jabonline.in |

Chromophore Breakdown and Azo Bond Cleavage

3 Influence of Carbon and Nitrogen Sources

The presence of additional carbon and nitrogen sources can significantly enhance the biodegradation of reactive dyes by supporting microbial growth and providing the necessary co-substrates for metabolic activities. journaljamb.com

Carbon Sources: The addition of a supplementary carbon source, such as glucose, sucrose, or lactose, can often stimulate dye degradation. jabonline.inidosi.org For example, lactose was found to be the ideal carbon source for the degradation of Reactive Blue 222 by Enterobacter CU2004, increasing the decolorization efficiency. jabonline.in However, in some cases, the addition of extra carbon sources may not significantly alter the dye removal rate, suggesting that the microorganism can efficiently utilize the dye or other components of the medium. frontiersin.org In some instances, certain sugars might even inhibit decolorization due to catabolite repression. idosi.org